Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with ethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method is the three-component condensation of substituted aldehydes, C-H acidic compounds, and aminotriazoles in the presence of a catalytic system . The reaction is often carried out under metal-free conditions at room temperature, utilizing ionic liquids as catalysts . Another approach involves the use of 4,4’-trimethylenedipiperidine as an additive, which facilitates the eco-friendly preparation of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving ionic liquids and reusable catalysts, is likely to be favored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs with antiviral, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 5-amino-7-aryl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles
- 5-methyl-N,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides
Uniqueness
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the resulting properties.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N4O2/c1-2-26-19(25)16-17(14-9-5-3-6-10-14)23-20-21-13-22-24(20)18(16)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,21,22,23) |
InChI Key |
RBUHWAHIYQEPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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